2-Hydroxy-6-methylquinoline-4-carboxylic acid
Overview
Description
“2-Hydroxy-6-methylquinoline-4-carboxylic acid” is a heterocyclic compound that belongs to the quinoline family. It is characterized by its highly conjugated system of atoms. The IUPAC name for this compound is 6-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid . It has a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H9NO3 . The InChI code for this compound is 1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results. However, quinoline and its derivatives have been known to undergo various chemical reactions, including reductive elimination followed by dehydrative cyclo-condensation .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 203.2 .
Scientific Research Applications
1. Formation of Hydrogen Bonded Supramolecular Frameworks
Studies have shown that 2-methylquinoline, a compound related to 2-hydroxy-6-methylquinoline-4-carboxylic acid, is significant in forming hydrogen-bonded supramolecular frameworks when combined with carboxylic acids. These structures are characterized by various hydrogen bonding interactions, playing a crucial role in the formation of 1D-3D frameworks (Jin et al., 2012).
2. Application in Photoluminescence and Semiconductor Properties
A complex containing 3-hydroxy-2-methylquinoline-4-carboxylic acid exhibited notable solid-state photoluminescence, showing emissions in the blue region. This property is attributed to ligand-to-metal charge transfer, indicating potential applications in photoluminescent materials and semiconductors (Yi et al., 2019).
3. Role in Organic Synthesis
Compounds related to this compound are involved in various organic synthesis processes. For instance, quinoline derivatives have been synthesized for applications in drug discovery, such as in HIV integrase projects (Jentsch et al., 2018).
4. Formation of Phosphorescent Emissions
Certain phosphine copper(I) complexes bearing hydroxyquinoline carboxylic acid analogue ligands, related to this compound, have been synthesized and shown to exhibit extraordinary photophysical properties. This includes phosphorescent emissions, which could have applications in various fields including materials science (Małecki et al., 2015).
5. Potential Biological Activities
Derivatives of quinoline carboxylic acids have been explored for their biological activities. For example, certain compounds showed significant in vitro cytotoxic activity against cancer cell lines, hinting at potential applications in cancer therapy (Toan et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of 2-Hydroxy-6-methylquinoline-4-carboxylic acid with its targets would depend on the chemical structure and functional groups present in the compound.
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-6-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with quinoline oxidoreductase, an enzyme involved in the oxidation of quinoline derivatives. This interaction is crucial for the compound’s role in metabolic pathways, where it acts as a substrate or inhibitor, depending on the specific enzyme involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access . This inhibition can result in downstream effects on metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress response. At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic functions . Threshold effects have been observed, indicating a dosage-dependent response in various biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as quinoline oxidoreductase and other oxidoreductases, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. It is often localized in the mitochondria and cytoplasm, where it exerts its biochemical effects . The compound’s activity and function are closely linked to its subcellular distribution, impacting various cellular processes.
Properties
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTJOPNRAHFOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353646 | |
Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33274-47-4 | |
Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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